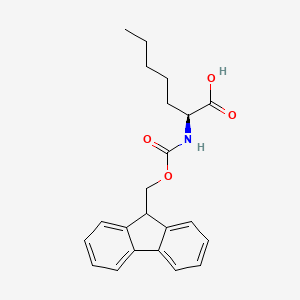(S)-2-(Fmoc-amino)heptanoic acid
CAS No.: 1197020-22-6
Cat. No.: VC8030299
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1197020-22-6 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid |
| Standard InChI | InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
| Standard InChI Key | DSEDZIUESKRBOW-FQEVSTJZSA-N |
| Isomeric SMILES | CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Properties
(S)-2-(Fmoc-amino)heptanoic acid belongs to the class of Fmoc-protected amino acids, designed for compatibility with solid-phase peptide synthesis (SPPS). Its molecular formula is , with a molecular weight of 367.44 g/mol . Key structural features include:
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) .
-
Heptanoic Acid Backbone: A seven-carbon chain terminating in a carboxylic acid group, which participates in peptide bond formation during synthesis .
-
Stereochemistry: The (S)-configuration at the α-carbon ensures chiral fidelity, critical for maintaining peptide secondary structures .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1197020-22-6 | |
| Molecular Formula | ||
| Molecular Weight | 367.44 g/mol | |
| Solubility | DMF, DMSO | |
| Storage Conditions | 2–8°C, protected from light |
Synthesis and Manufacturing
The synthesis of (S)-2-(Fmoc-amino)heptanoic acid involves multi-step organic reactions to ensure stereochemical purity and functional group compatibility.
Key Synthetic Steps
-
Amino Acid Activation: L-2-aminopentanoic acid is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., sodium bicarbonate) to introduce the Fmoc group .
-
Chain Elongation: The heptanoic acid backbone is constructed via sequential alkylation or carboxylation reactions, preserving the S-configuration through asymmetric catalysis .
-
Purification: Reverse-phase HPLC or column chromatography isolates the product, achieving ≥98% purity .
Industrial-Scale Production
Commercial suppliers like Ambeed and ChemUniverse produce the compound at scales up to 25 g, with prices ranging from $104/g (1 g) to $353/5 g . Batch consistency is ensured through rigorous quality control, including NMR and mass spectrometry .
Applications in Peptide Synthesis
(S)-2-(Fmoc-amino)heptanoic acid is integral to Fmoc-SPPS, a dominant method for synthesizing therapeutic peptides .
Role in Solid-Phase Synthesis
-
Deprotection Efficiency: The Fmoc group is cleaved with 20% piperidine in DMF, leaving side-chain protecting groups (e.g., Boc, Trt) intact .
-
Coupling Reactions: Activated using HATU or HBTU, the compound forms peptide bonds with N-terminal amines on resin-bound peptides .
Table 2: Comparative Coupling Efficiency
Specialized Applications
-
Conjugation with Platinum Drugs: In Pt(IV) prodrugs, the Fmoc group enhances lipophilicity, improving cellular uptake by 2.5-fold compared to unprotected analogs .
-
Cyclic Peptide Synthesis: Used in macrolactonization reactions to construct cyclic depsipeptides like callipeltin A .
Research Findings and Innovations
Enhanced Anticancer Activity
In a 2021 study, Fmoc-protected Pt(IV) conjugates containing (S)-2-(Fmoc-amino)heptanoic acid demonstrated superior PARP-1 inhibition (IC = 12 µM) compared to cisplatin (IC = 45 µM) in mesothelioma cells . The elongated heptanoic chain facilitated membrane penetration, reducing tumor spheroid viability by 78% .
Stability and Side Reactions
-
Aspartimide Formation: Prolonged exposure to piperidine during deprotection induces aspartimide formation at a rate of 0.06% per cycle, mitigated by adding 0.1 M HOAt .
-
Racemization Risk: Coupling at elevated temperatures (>40°C) causes partial racemization (1–2%), necessitating low-temperature protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume